SBI-553 -

SBI-553

Catalog Number: EVT-282263
CAS Number:
Molecular Formula: C26H31FN4O2
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SBI-553 is a potent and brain penetrant NTR1 allosteric modulator.

Cyclopropyl【4-【【4-【【6-【5-{[(2-methylsulfonylethyl)amino]methyl}furan-2-yl】quinazolin-4-yl】amino】phenoxy】methyl】piperidin-1-yl】methanone (5b)

Compound Description: This compound is a novel quinazoline derivative that exhibited better antitumor activity than Lapatinib against HUVEC, A-549, MCF-7, and HL-60 cell lines. The IC50 values for 5b were 0.55 μg·mL-1, 0.18 μg·mL-1, 0.27 μg·mL-1, and 5.24 μg·mL-1, respectively. []

Relevance: This compound shares the core quinazoline structure with the target compound, 2-((2-(1-fluorocyclopropyl)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)ethan-1-ol. Both compounds also feature a piperidine ring linked to the quinazoline core, although with different substituents and attachment points. Furthermore, both compounds are synthesized from substituted 4-[(4-nitrophenoxy)methyl]piperidine, indicating a similar synthetic approach. []

N-[(3Z)-2-oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indol-5-yl]ethanesulfonamide (Hesperadine)

Compound Description: Hesperadine is a known inhibitor of Aurora B kinase, an enzyme crucial in mitosis and cell division. Overexpression of Aurora B kinase is associated with tumorigenesis, making it a target for cancer therapy. []

Relevance: While this compound doesn't directly share the same core structure as 2-((2-(1-fluorocyclopropyl)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)ethan-1-ol, it is relevant because both compounds are investigated for their potential anti-tumor activity. Hesperadine exemplifies a class of Aurora kinase inhibitors, providing a potential point of comparison for the activity of the target compound. []

Source and Classification

SBI-553 was developed through a structure-based drug discovery approach aimed at optimizing a quinazoline-based lead compound. The synthesis was performed by the Conrad Prebys Center for Chemical Genomics at Sanford Burnham Prebys Medical Discovery Institute. The compound falls under the category of allosteric modulators, specifically targeting G-protein-coupled receptors, which play crucial roles in various physiological processes and are significant drug targets in pharmacology .

Synthesis Analysis

Methods and Technical Details

The synthesis of SBI-553 involved several key steps aimed at enhancing both potency and oral bioavailability. The optimization process focused on modifying the chemical structure to improve its interaction with neurotensin receptor 1. Initial lead compounds were systematically altered through structure-activity relationship studies, leading to the identification of SBI-553 as a potent derivative.

Key modifications included:

  • Substitution at the 6-position of the quinazoline ring, where increasing the size of substituents from dimethylamine to ethyl significantly improved activity.
  • The introduction of various functional groups (e.g., methoxy, hydroxy) that were tolerated without compromising potency .
Molecular Structure Analysis

Structure and Data

The molecular structure of SBI-553 reveals a complex arrangement conducive to its function as an allosteric modulator. Structural studies indicate that upon binding, SBI-553 induces conformational changes in neurotensin receptor 1 that facilitate selective signaling through specific G-protein pathways while inhibiting others.

The compound's binding site involves interactions with residues that undergo reorientation upon binding, suggesting a sophisticated mechanism of action that distinguishes it from traditional agonists .

Chemical Reactions Analysis

Reactions and Technical Details

SBI-553 exhibits distinct chemical reactivity patterns characteristic of allosteric modulators. It has been shown to negatively modulate G protein recruitment while enhancing β-arrestin signaling. This dual action allows SBI-553 to fine-tune receptor responses, making it a valuable tool for studying neurotensin receptor signaling dynamics.

In functional assays, SBI-553 demonstrated:

  • Potentiation of neurotensin efficacy at certain concentrations while antagonizing Gq protein activation.
  • A concentration-dependent modulation effect that highlights its nuanced role in receptor signaling .
Mechanism of Action

Process and Data

The mechanism by which SBI-553 exerts its effects involves stabilization of neurotensin receptor 1 in a conformation that preferentially activates β-arrestin pathways over Gq pathways. This biased signaling is crucial as it allows for therapeutic effects without the undesirable side effects commonly seen with non-biased agonists.

Quantitative analyses have shown that at optimal concentrations, SBI-553 enhances β-arrestin recruitment while simultaneously inhibiting G protein-mediated signaling, thus providing a targeted approach to modulating neurotensin receptor activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SBI-553 is characterized by several notable physical and chemical properties:

  • Molecular Weight: Approximately 335 g/mol.
  • Solubility: It exhibits good solubility profiles suitable for oral administration.
  • Stability: The compound demonstrates stability under physiological conditions, which is essential for therapeutic applications.

These properties contribute to its potential as an effective pharmacological agent targeting central nervous system disorders .

Applications

Scientific Uses

SBI-553 has several promising applications in scientific research and potential therapeutic contexts:

  • Addiction Treatment: Its ability to modulate neurotensin signaling may provide new avenues for treating substance use disorders.
  • Anxiety Disorders: By selectively influencing neurotensin pathways, SBI-553 may help alleviate anxiety symptoms without typical anxiolytic side effects.
  • Research Tool: As a biased allosteric modulator, it serves as a valuable tool for studying G-protein-coupled receptor dynamics and signaling mechanisms .
Introduction to SBI-553 and Neurotensin Receptor 1 (NTSR1)

Neurotensin Signaling and NTSR1 in Central Nervous System Physiology

Neurotensin (NT) is a tridecapeptide neurotransmitter functioning as a critical neuromodulator within the central nervous system (CNS). It exerts its physiological effects primarily through Neurotensin Receptor 1 (NTSR1), a class A G protein-coupled receptor (GPCR). NTSR1 activation triggers dual signaling pathways: canonical G protein-mediated signaling (primarily Gq/G11, leading to calcium mobilization and inositol phosphate accumulation) and β-arrestin-dependent pathways (regulating receptor internalization and MAP kinase activation) [5] [9].

NTSR1 is densely expressed in brain regions governing reward, motivation, and pain processing, including the ventral tegmental area (VTA), nucleus accumbens, and prefrontal cortex. Its activation modulates dopaminergic neurotransmission via functional antagonism of dopamine D2 receptors (D2R). This interaction regulates key physiological processes:

  • Dopamine Homeostasis: NTSR1 activation inhibits dopamine release and D2R signaling, dampening psychostimulant-induced hyperactivity [9].
  • Pain Modulation: NT signaling in the spinal cord and dorsal root ganglia (DRG) induces potent, opioid-independent analgesia [5].
  • Metabolic & Behavioral Functions: NT influences feeding behavior, body temperature regulation, and blood pressure via central and peripheral NTSR1 [9].

The pleiotropic effects of endogenous NT underscore NTSR1's pivotal role in integrating neuroendocrine and behavioral responses.

Table 1: Key Properties of SBI-553

PropertyValue/DescriptionSource
Chemical Name2-[[2-(1-Fluorocyclopropyl)-4-[4-(2-methoxyphenyl)piperidin-1-yl]quinazolin-6-yl]methylamino]ethanol [3] [6] [8]
Molecular FormulaC₂₆H₃₁FN₄O₂ [3] [8]
Molecular Weight450.55 g/mol [3] [8]
CAS Number1849603-72-0 [3] [6] [8]
NTSR1 EC₅₀ (β-Arrestin)0.14 - 0.34 µM [3] [6] [9]
Mechanismβ-Arrestin-Biased Allosteric Modulator (Intracellular site) [1] [4] [9]
Brain PenetranceHigh (Orally bioavailable) [2] [6] [9]

Role of NTSR1 in Neuropsychiatric Disorders and Addiction Pathways

Dysregulation of the NT/NTSR1 system is implicated in several neuropsychiatric disorders, particularly substance use disorders (SUDs) and pain:

  • Addiction Pathways: NTSR1 activation counteracts psychostimulant effects (e.g., cocaine, methamphetamine) by normalizing dysregulated mesolimbic dopamine signaling. Balanced NTSR1 agonists reduce drug-seeking behavior and self-administration in preclinical models [5] [9]. However, their clinical utility is severely limited by on-target side effects (hypotension, hypothermia, motor incoordination) mediated via Gq protein signaling [9].
  • Chronic Pain: NTSR1 activation in the spinal cord and DRG produces potent analgesia. NT(8-13), the active fragment, exhibits greater potency than morphine but induces similar side effects via G protein signaling [5].
  • Other Disorders: Altered NT signaling is associated with schizophrenia, Parkinson's disease, and obesity, highlighting NTSR1's broad therapeutic potential constrained by signaling complexity [2] [9].

SBI-553 emerged as a solution to this therapeutic impasse. Functional selectivity studies demonstrated its unique profile:

  • β-Arrestin Bias: SBI-553 potently stimulates NTSR1 phosphorylation, β-arrestin1/2 recruitment, and receptor internalization (EC₅₀ ~0.34 µM) with efficacy matching endogenous NT [9] [10].
  • G Protein Antagonism: Crucially, SBI-553 acts as a negative allosteric modulator for G protein activation. It selectively inhibits Gq and Go signaling induced by NT, while showing minimal agonism for Gα activation itself [1] [10]. This converts the endogenous NT signal from a balanced agonist profile to a β-arrestin-biased profile.

Rationale for Biased Allosteric Modulation in GPCR-Targeted Therapeutics

Conventional orthosteric agonists activate all downstream signaling pathways linked to a GPCR, often leading to dose-limiting side effects. The concept of "biased signaling" or "functional selectivity" exploits the ability of ligands to stabilize distinct receptor conformations, preferentially activating therapeutically beneficial pathways (e.g., β-arrestin) while avoiding detrimental ones (e.g., specific G protein subtypes) [1] [4] [10]. SBI-553 exemplifies a sophisticated approach within this paradigm:

  • Targeting Allosteric Sites: SBI-553 binds an intracellular allosteric site at the receptor-transducer interface, distinct from the orthosteric NT binding pocket. This site is less conserved across GPCRs, offering improved receptor subtype selectivity [1] [10]. Cryo-EM structures reveal SBI-553 acts as a "molecular bumper" and partial "molecular glue," occluding G protein binding determinants while promoting a receptor conformation favorable for β-arrestin engagement [1] [4].
  • Probe Dependence & Biased Modulation: SBI-553 exhibits intrinsic β-arrestin agonism. More significantly, it acts as a biased allosteric modulator for the endogenous ligand NT: It allosterically enhances NT's affinity for NTSR1 and its efficacy for β-arrestin recruitment (positive allosteric modulation, PAM), while simultaneously inhibiting NT-induced G protein activation (negative allosteric modulation, NAM). This "dual" allosteric action confers profound β-arrestin bias onto the NT signal [9] [10].
  • Therapeutic Advantages Demonstrated: This unique pharmacology translates to in vivo efficacy without side effects:
  • Addiction Models: SBI-553 reduces cocaine/methamphetamine-induced hyperactivity, cocaine self-administration, and alcohol consumption in rodents, without causing hypothermia, hypotension, or motor impairment [6] [9].
  • Pain Models: The analog SBI-810 (methyl substitution on cyclopropyl ring) demonstrates potent, NTSR1/β-arrestin2-dependent antinociception in acute and chronic pain models. It potentiates opioid analgesia while reducing opioid-induced constipation and withdrawal symptoms [5] [7].

Table 2: Signaling Effects of SBI-553 at NTSR1

Signaling PathwayEffect of SBI-553ConsequenceReference
β-Arrestin RecruitmentPotent Agonism (EC₅₀ ~0.34 µM) & PAM for NTReceptor internalization, MAPK activation, potential non-canonical signaling [3] [9] [10]
Gq Protein ActivationNAM for NT (No intrinsic agonism)Blocks IP₃ production, calcium mobilization [9] [10]
Go Protein ActivationNAM for NT (Partial intrinsic agonism possible)Modulates inhibitory signaling [10]
GRK2 RecruitmentAgonism / PAM (Facilitates phosphorylation)Enables β-arrestin coupling [4] [10]

The structural basis of this bias involves SBI-553-induced conformational changes:

  • Arrestin Complex: Cryo-EM of the NTSR1-β-arrestin1-SBI-553 complex revealed a unique "loop engagement" mode. Intracellular Loop 3 (ICL3) of NTSR1 docks into the central crest cavity of β-arrestin1, distinct from the canonical "core engagement" [4].
  • G Protein Complexes: Structures with Gq and Go show SBI-553 binding deep within the intracellular cavity, sterically hindering optimal engagement of Gα subunits and promoting shallow binding conformations energetically unfavorable for full activation, explaining its NAM effects [1] [10].

Minor chemical modifications to the SBI-553 scaffold (e.g., SBI-810) yield analogs with distinct G protein subtype selectivity profiles, highlighting the potential for "tailoring" bias [1] [5] [7]. This intracellular allosteric targeting strategy, exploiting the conserved receptor-transducer interface, presents a promising blueprint for developing safer, pathway-selective therapeutics across the GPCR superfamily.

Properties

Product Name

SBI-553

IUPAC Name

2-[[2-(1-fluorocyclopropyl)-4-[4-(2-methoxyphenyl)piperidin-1-yl]quinazolin-6-yl]-methylamino]ethanol

Molecular Formula

C26H31FN4O2

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C26H31FN4O2/c1-30(15-16-32)19-7-8-22-21(17-19)24(29-25(28-22)26(27)11-12-26)31-13-9-18(10-14-31)20-5-3-4-6-23(20)33-2/h3-8,17-18,32H,9-16H2,1-2H3

InChI Key

BLWXTJQMEBQCIZ-UHFFFAOYSA-N

SMILES

CN(CCO)C1=CC2=C(C=C1)N=C(N=C2N3CCC(CC3)C4=CC=CC=C4OC)C5(CC5)F

Solubility

Soluble in DMSO

Synonyms

SBI-553; SBI 553; SBI553;

Canonical SMILES

CN(CCO)C1=CC2=C(C=C1)N=C(N=C2N3CCC(CC3)C4=CC=CC=C4OC)C5(CC5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.